molecular formula C16H19BrO4 B14511713 Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate CAS No. 63913-15-5

Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate

Cat. No.: B14511713
CAS No.: 63913-15-5
M. Wt: 355.22 g/mol
InChI Key: VUPLOPYKHNQUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a ketone group, and a pentyloxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate typically involves multiple steps. One common method is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by bromination and esterification . The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound’s structure enables it to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the pentyloxy group on the phenyl ring differentiates it from other similar compounds, potentially offering unique advantages in various applications.

Properties

CAS No.

63913-15-5

Molecular Formula

C16H19BrO4

Molecular Weight

355.22 g/mol

IUPAC Name

methyl 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoate

InChI

InChI=1S/C16H19BrO4/c1-3-4-5-10-21-13-8-6-12(7-9-13)16(19)14(17)11-15(18)20-2/h6-9,11H,3-5,10H2,1-2H3

InChI Key

VUPLOPYKHNQUPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.